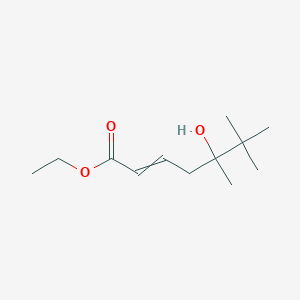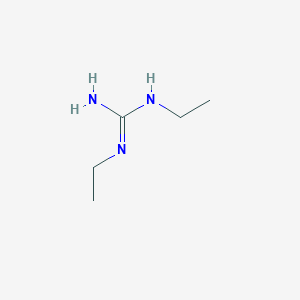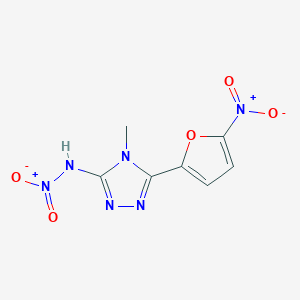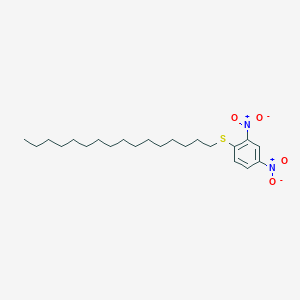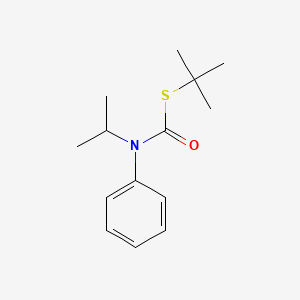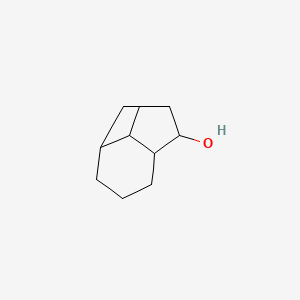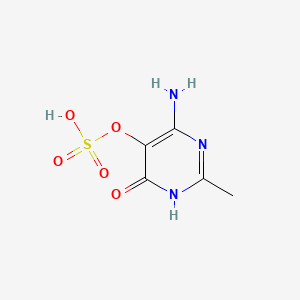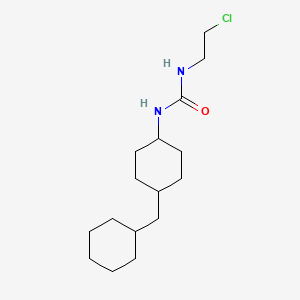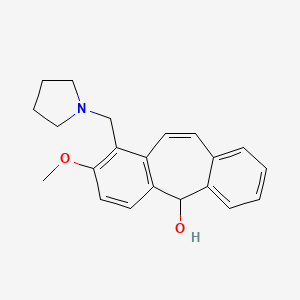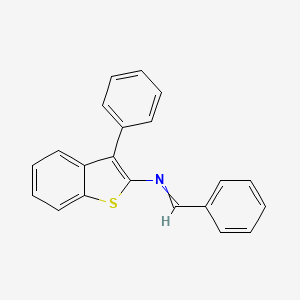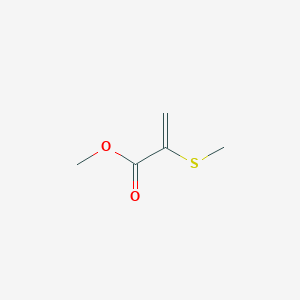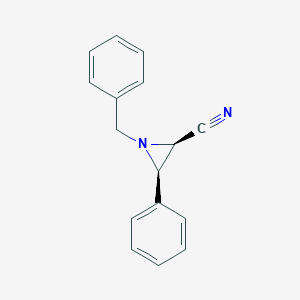
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive. This compound, in particular, has two chiral centers, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with an epoxide under basic conditions. For instance, the reaction of benzylamine with styrene oxide in the presence of a base like sodium hydride can yield the desired aziridine compound .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity The process may include the use of transition metal catalysts to facilitate the cyclization reaction
化学反応の分析
Types of Reactions
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitrile groups.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Oxaziridines
Reduction: Primary amines
Substitution: Azide-substituted products
科学的研究の応用
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of (2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrile group can also participate in various chemical transformations, adding to the compound’s versatility .
類似化合物との比較
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion.
(2S,3S)-Hydroxybupropion: Another enantiomer of hydroxybupropion.
(2R,3S)-2,3-Butanediol: A diol with similar stereochemistry but different functional groups .
Uniqueness
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile is unique due to its combination of a strained aziridine ring and a nitrile group, which provides a distinct set of chemical reactivity and potential applications. Its chiral centers also make it valuable for stereochemical studies and the synthesis of enantiomerically pure compounds.
特性
CAS番号 |
51263-04-8 |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC名 |
(2R,3R)-1-benzyl-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C16H14N2/c17-11-15-16(14-9-5-2-6-10-14)18(15)12-13-7-3-1-4-8-13/h1-10,15-16H,12H2/t15-,16+,18?/m0/s1 |
InChIキー |
UKPYEMANSPEAOT-SWQDIRLTSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@H]2C3=CC=CC=C3)C#N |
正規SMILES |
C1=CC=C(C=C1)CN2C(C2C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
